

Chemical Identity and Key Characteristics

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Compound Focus: (+)-Cinchonaminone

Cat. No.: S14480047

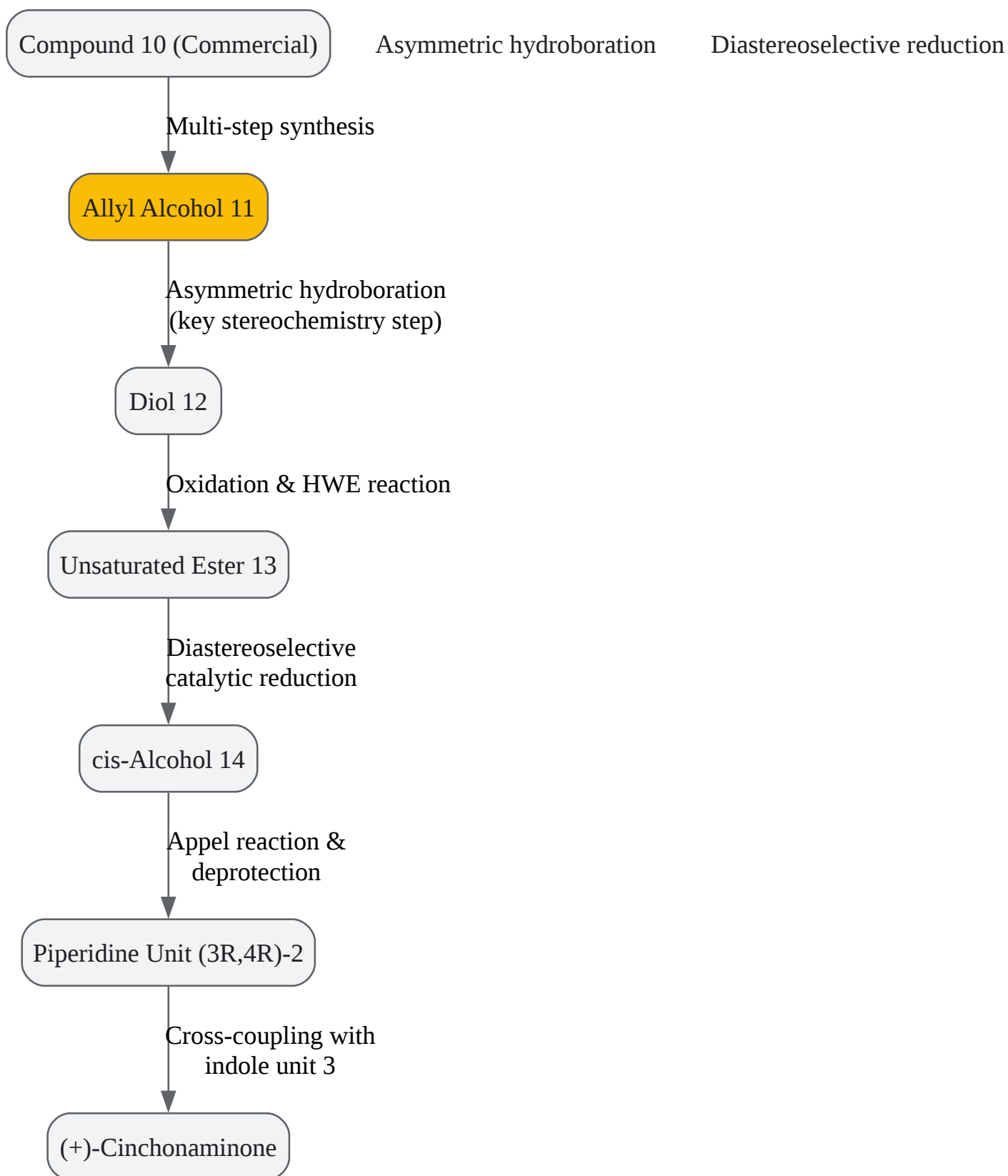
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The table below summarizes the fundamental chemical and structural information for **(+)-cinchonaminone**.

Property	Description
IUPAC Name	(3R,4S)-4-Ethenyl-3-[(1S)-1-hydroxy-1-(1H-indol-3-yl)ethyl]piperidine [1]
Chemical Class	Indole alkaloid [1]
Plant Source	<i>Cinchona</i> Cortex (Cinchona bark) [1]
Key Structural Feature	Indole ring fused to a cis-3,4-disubstituted piperidine ring [1]
Absolute Configuration	(3R,4S) in the piperidine ring (determined by total synthesis) [1]

Synthesis and Structural Determination

The absolute configuration of naturally occurring **(+)-cinchonaminone**, previously estimated as (3R,4S) based on biosynthetic pathways, was conclusively confirmed through an enantioselective total synthesis. The key steps in this synthesis are illustrated below, highlighting the construction of its chiral core [1].



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Synthetic route to **(+)-cinchonaminone**, highlighting key stereoselective steps [1].

Analytical and Extraction Methods

Analyzing Cinchona alkaloids from plant or tissue culture material requires specific methods to separate them from interfering compounds like anthraquinones [2].

- **Extraction:** A multi-step liquid-liquid extraction is effective. The process involves initial acidification of the sample (pH=2) and chloroform extraction to remove impurities. The aqueous layer is then alkalized, and alkaloids are extracted back into chloroform. Further purification can be achieved by re-extracting into acidic aqueous solution and final alkalization and extraction [2].
- **Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC)** is widely used for quantifying individual alkaloids. An **ion-pairing HPLC system** can achieve baseline separation of **(+)-cinchonaminone** from other major quinoline alkaloids (quinine, quinidine, cinchonine, cinchonidine) and their dihydro analogs [2].

Pharmacological Activity and Derivatives

(+)-Cinchonaminone was initially reported to inhibit **monoamine oxidase (MAO)** derived from bovine plasma with an IC_{50} value of $31.7 \mu\text{M}$ [1]. MAO is a target for treating central nervous system disorders like depression and Parkinson's disease [1].

- **Structure-Activity Relationship (SAR) Studies:** Structurally simplified derivatives of **(+)-cinchonaminone**, designed without chiral centers, have been synthesized. Some of these analogs demonstrated **significantly stronger MAO inhibitory activity** than the parent natural product, providing valuable insights for designing more potent inhibitors [1].

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References

1. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity ... [pmc.ncbi.nlm.nih.gov]

2. Cinchonamine - an overview | ScienceDirect Topics [sciencedirect.com]

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